2,3-Dimethylquinoxaline-5,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57436-96-1 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-5,6-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3 |
InChI Key |
SQVLOESUBNMSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2N)N)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,3 Dimethylquinoxaline 5,6 Diamine
Condensation Reactions with Substituted Phenylenediamines
The most direct and classical approach to the quinoxaline (B1680401) scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. thegoodscentscompany.comgoogle.com For the synthesis of 2,3-dimethylquinoxaline-5,6-diamine, this involves the reaction between 1,2,4,5-benzenetetraamine (a substituted phenylenediamine) and 2,3-butanedione (B143835) (diacetyl).
Optimized Reaction Conditions for Regioselective Condensation
The reaction between 1,2,4,5-benzenetetraamine and 2,3-butanedione presents a challenge of regioselectivity. Since the tetraamine (B13775644) possesses two sets of reactive 1,2-diamine functionalities, the reaction must be controlled to favor monocondensation over a double condensation which would lead to a pyrazino[2,3-g]quinoxaline (B3350192) byproduct.
Key to achieving regioselectivity is the careful control of stoichiometry. The use of equimolecular proportions of the 1,2,4,5-benzenetetraamine and 2,3-butanedione is critical. scienceopen.com The reaction is typically performed by dissolving the diamine in a suitable solvent, often ethanol (B145695) or acetic acid, and then adding the diketone. organic-chemistry.orgnih.govwikipedia.org Heating the mixture at reflux for a period of 2 to 12 hours is a common practice to drive the condensation to completion. organic-chemistry.org The product can then be isolated upon cooling and purification, often through recrystallization.
Catalyst Systems for Enhanced Yield and Selectivity (e.g., Acid-Free, Metal-Free)
To improve reaction rates, yields, and selectivity, various catalyst systems have been developed for quinoxaline synthesis, many of which are applicable to the preparation of this compound. These can be broadly categorized into acid-based, metal-free, and heterogeneous systems.
Acid Catalysis: Brønsted and Lewis acids are effective catalysts. p-Toluenesulfonic acid (p-TsOH) has been shown to provide high yields in short reaction times, particularly under solvent-free conditions. organic-chemistry.org Other solid acid catalysts like cellulose (B213188) sulfuric acid and sulfated polyborate offer environmental benefits and ease of handling. nih.govchemicalbook.com
Acid-Free and Metal-Free Catalysis: In a move towards greener chemistry, several metal-free and acid-free approaches have been reported. nih.govlibretexts.orgresearchgate.net These methods often rely on alternative activation means. For instance, organocatalysts such as nitrilotris(methylenephosphonic acid) can efficiently promote the condensation. nih.gov In some cases, the reaction can proceed without any catalyst, especially when employing mechanochemical methods like grinding or using green solvents. nist.govresearchgate.net Molecular iodine has also been utilized as a mild and effective catalyst. nih.gov
Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. Systems like molybdophosphovanadates supported on alumina (B75360) or functionalized titanium dioxide (TiO2-Pr-SO3H) have been used to catalyze quinoxaline formation under mild, room-temperature conditions. google.comchemicalbook.com
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Solvent-free, grinding, room temp. | High yield, short reaction time | organic-chemistry.org |
| Solid Acid | Cellulose Sulfuric Acid | Solvent-free, grinding, room temp. | Biodegradable, reusable | nih.gov |
| Solid Acid | Sulfated Polyborate | Solvent-free, 80°C | Recyclable, high yield | chemicalbook.com |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Reflux | Metal-free, recyclable catalyst | nih.gov |
| Heterogeneous | Alumina-Supported Heteropolyoxometalates | Toluene, room temp. | Mild conditions, reusable | chemicalbook.com |
| Metal-Free | Molecular Iodine (I2) | DMSO or CH3CN | Catalytic, mild | nih.gov |
| Catalyst-Free | Mechanochemistry (Grinding/Homogenization) | Solvent-free, room temp. | Environmentally friendly, rapid | nist.govresearchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of quinoxalines. wikipedia.orgstackexchange.com This technique often leads to dramatically reduced reaction times, from hours to mere minutes, along with improved yields.
A typical microwave-assisted protocol for the synthesis of a quinoxaline derivative involves placing the 1,2-diamine and 1,2-dicarbonyl compound in a microwave-safe vessel, sometimes in the absence of a solvent. The mixture is then irradiated for a short period (e.g., 5 minutes) at an elevated temperature (e.g., 160°C). The high efficiency of microwave heating allows for rapid, uniform energy transfer, promoting the swift formation of the desired product. This method provides an efficient and high-yield pathway that aligns with the principles of green chemistry. wikipedia.org
Solvent-Free Reaction Media Investigations
Eliminating volatile organic solvents is a primary goal of green chemistry. Several methodologies for quinoxaline synthesis operate under solvent-free or "solid-state" conditions. organic-chemistry.orgnih.gov Mechanochemical approaches, such as simply grinding the reactants together in a mortar and pestle, have proven highly effective. nist.govresearchgate.net This method can be performed with or without a catalyst. For example, grinding an o-phenylenediamine (B120857) and a 1,2-diketone with a catalytic amount of p-TsOH can produce the corresponding quinoxaline in excellent yield at room temperature. organic-chemistry.org
These solvent-free reactions offer significant advantages, including simplified workup procedures, reduced generation of chemical waste, and lower environmental impact. chemicalbook.com The absence of a solvent often results in a cleaner reaction profile with easy isolation of the product by simple filtration or washing. researchgate.net
Post-Synthetic Functionalization of 2,3-Dimethylquinoxaline (B146804)
An alternative strategy to building the target molecule from a pre-functionalized benzene (B151609) ring is to first synthesize the 2,3-dimethylquinoxaline core and then introduce the diamine functionality. This approach relies on directed reactions to install the amino groups at the C-5 and C-6 positions of the quinoxaline ring.
Directed Amination Reactions on the Quinoxaline Core
Directly aminating the C-H bonds at the 5 and 6 positions of 2,3-dimethylquinoxaline is challenging. Therefore, a multi-step sequence is typically employed. Two plausible synthetic routes are the nitration-reduction pathway and the halogenation-amination pathway.
Nitration-Reduction Pathway: This classic electrophilic aromatic substitution route involves:
Dinitration: 2,3-dimethylquinoxaline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce two nitro groups onto the benzene ring, yielding 2,3-dimethyl-5,6-dinitroquinoxaline.
Dinitro Reduction: The resulting dinitro derivative is then reduced to the target diamine. A wide array of reagents can accomplish this transformation, including iron powder in acidic media (e.g., the Béchamp reduction), catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or using sodium hydrosulfite. google.com For example, a procedure analogous to the reduction of dinitrobenzimidazolone involves heating with iron powder and hydrochloric acid in water. google.com
Halogenation-Buchwald-Hartwig Amination Pathway: A more modern and versatile approach involves palladium-catalyzed cross-coupling:
Reductive Pathways for Nitro-Substituted Precursors
The synthesis of this compound is strategically approached through the reduction of a dinitro precursor, namely 5,6-dinitro-2,3-dimethylquinoxaline. This intermediate is accessible via the condensation of 4,5-dinitro-1,2-phenylenediamine with 2,3-butanedione. The conversion of the dinitro compound to the corresponding diamine is a critical step that can be accomplished using various reductive methods. The choice of the reducing agent and conditions is crucial to achieve high yield and purity.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent, such as ethanol or ethyl acetate, at moderate temperatures and pressures. The key advantage of catalytic hydrogenation is the clean conversion and the ease of product isolation, as the catalyst can be simply filtered off.
Another common approach is the use of metal-acid systems. For instance, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective reducing agents for aromatic nitro compounds. These reactions are typically performed at elevated temperatures. While effective, these methods may require a more rigorous workup to remove metal salts from the reaction mixture.
Additionally, transfer hydrogenation offers a milder alternative to high-pressure hydrogenation. This technique utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This method is often preferred when sensitive functional groups are present in the molecule.
The following table summarizes typical conditions for the reduction of dinitroquinoxalines to their corresponding diamines based on established literature for analogous compounds.
| Precursor | Reducing Agent/System | Solvent | Temperature | Yield (%) |
| 5,6-Dinitro-2,3-dimethylquinoxaline | H₂, Pd/C | Ethanol | Room Temperature | >90 |
| 5,6-Dinitro-2,3-dimethylquinoxaline | Sn, HCl | Ethanol | Reflux | 70-85 |
| 5,6-Dinitro-2,3-dimethylquinoxaline | Fe, HCl | Water/Ethanol | Reflux | 75-90 |
| 5,6-Dinitro-2,3-dimethylquinoxaline | Hydrazine, Pd/C | Ethanol | Reflux | 80-95 |
This data is representative of typical reductions of aromatic dinitro compounds and should be considered as a general guideline.
Orthogonal Protection and Deprotection Strategies for Amine Groups
In the synthesis of more complex molecules derived from this compound, it is often necessary to selectively protect one of the amine groups while the other undergoes further reaction. This requires the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.
The two primary amine groups in this compound have similar reactivity, making their selective protection a synthetic challenge. However, by carefully choosing the protecting groups and reaction conditions, a degree of selectivity can be achieved. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
An orthogonal protection strategy could involve the following:
First Protection: The diamine is reacted with one equivalent of a protecting group reagent under controlled conditions to favor mono-protection. For example, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can introduce a Boc group onto one of the amines.
Second, Orthogonal Protection: The remaining free amine can then be protected with a second, orthogonal protecting group, for instance, by reacting with benzyl (B1604629) chloroformate to introduce a Cbz group.
Selective Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid), leaving the Cbz group intact. Conversely, the Cbz group can be removed by hydrogenolysis (e.g., H₂, Pd/C), which would not affect the Boc group.
The table below illustrates a potential orthogonal protection and deprotection sequence for this compound.
| Step | Reagent | Protecting Group | Deprotection Condition |
| 1. Mono-protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Boc | Acidic (e.g., TFA) |
| 2. Orthogonal Protection | Benzyl chloroformate (Cbz-Cl) | Cbz | Hydrogenolysis (H₂, Pd/C) |
| 3. Selective Deprotection of Boc | Trifluoroacetic acid (TFA) | - | - |
| 4. Selective Deprotection of Cbz | H₂, Pd/C | - | - |
This table represents a conceptual orthogonal protection strategy. The actual efficiency and selectivity would need to be experimentally determined.
The successful application of these strategic synthetic methodologies allows for the efficient preparation of this compound and provides a versatile platform for the synthesis of more complex derivatives with potential applications in various fields of chemistry.
Elucidation of Reaction Mechanisms and Transformations of 2,3 Dimethylquinoxaline 5,6 Diamine
Mechanistic Pathways of Amine-Directed Reactivity
The presence of the 5,6-diamine functionality is the principal driver of the reactivity of 2,3-dimethylquinoxaline-5,6-diamine. The most fundamental reaction pathway is the condensation of the ortho-diamine group with 1,2-dicarbonyl compounds, a classic and widely employed method for the synthesis of the quinoxaline (B1680401) scaffold itself. nih.govnih.gov
The mechanism for this transformation involves a sequence of nucleophilic attacks. One amine group initially attacks one of the carbonyl carbons of the dicarbonyl compound (e.g., benzil), forming a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (an imine). An intramolecular cyclization then occurs as the second amine group attacks the remaining carbonyl carbon. A final dehydration step results in the formation of the aromatic pyrazine (B50134) ring, yielding the stable quinoxaline structure. researchgate.net This entire process can be considered a tandem condensation reaction. nih.gov
Beyond synthesis, the amine groups can direct other transformations. For instance, in reactions involving suitable reagents, the diamine can participate in ring-closure reactions to form additional heterocyclic rings fused to the quinoxaline system. The nucleophilicity of the amine groups is central to these pathways, enabling the formation of new carbon-nitrogen bonds. Studies on related ortho-diamines show that their reactivity can be influenced by catalysts, such as iron(III), which can promote condensation reactions. acs.org
Electrophilic Aromatic Substitution Studies on the Diaminated Quinoxaline Ring
The amine groups strongly activate the benzene (B151609) ring, making it significantly more susceptible to electrophilic attack than unsubstituted quinoxaline or even benzene itself. libretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. libretexts.org For example, nitration, which typically uses a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile, would be expected to proceed readily on this activated ring. libretexts.org Similarly, treatment with reagents like ClSO₃H can lead to sulfonation. nih.gov
The general mechanism involves the attack of the π-electron system of the activated benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com The loss of a proton (H⁺) from the ring restores aromaticity and yields the substituted product. The stability of this intermediate is greatly enhanced by the electron-donating nature of the diamine substituents. libretexts.org
Regioselectivity and Substituent Effects in Electrophilic Attack
The directing effects of the substituents on the quinoxaline ring are paramount in determining the position of electrophilic attack. Substituents can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.orglibretexts.org
For this compound, the key influences are:
-NH₂ Groups (at C5 and C6): These are powerful activating groups due to their ability to donate electron density to the ring via a strong +R (resonance) effect. They are ortho- and para-directing. libretexts.org
-CH₃ Groups (at C2 and C3): These are weakly activating groups through an inductive effect.
Pyrazine Ring: This heterocyclic ring is electron-withdrawing (-I effect), which deactivates the benzene ring to which it is fused.
The overwhelming influence comes from the two amine groups. Since they are located at positions 5 and 6, their ortho-directing effects target positions 4 and 7, respectively. Both groups also para-direct to the same positions (7 and 4). Therefore, electrophilic attack is strongly directed towards the C4 and C7 positions. The combined electronic and steric effects of substituents play a crucial role in the final product distribution. acs.org Studies on substituted 1,2-diaminoarenes have shown that substituents can significantly impact reaction yields and regioselectivity. acs.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent Group | Position(s) | Electronic Effect | Directing Influence | Predicted Site of Attack |
|---|---|---|---|---|
| 5-Amino (-NH₂) | 5 | Activating (+R, -I) | Ortho, Para | C4, C7 |
| 6-Amino (-NH₂) | 6 | Activating (+R, -I) | Ortho, Para | C7, C4 |
| 2,3-Dimethyl | 2, 3 | Weakly Activating (+I) | N/A on benzene ring | N/A |
Oxidation and Reduction Chemistry of the Quinoxaline Diamine Moiety
The this compound molecule has several sites susceptible to oxidation and reduction. The nitrogen atoms of the pyrazine ring, the diamine groups, and the aromatic system can all undergo redox reactions.
Oxidation: The amine groups are readily oxidized. Chemical oxidation of similar aromatic diamines can lead to the formation of quinone-diimine structures. For example, the oxidation of catechol derivatives in the presence of nucleophiles can yield diamino-o-benzoquinones. orientjchem.org The nitrogen atoms in the pyrazine ring can also be oxidized using peracids (like m-CPBA) or other oxidizing agents to form quinoxaline N-oxides or 1,4-di-N-oxides. researchgate.netzendy.io These N-oxides are important synthetic intermediates. In some cases, oxidation of diamino-heterocycles can even lead to the formation of nitro groups. zendy.io
Reduction: The quinoxaline ring system can be reduced under various conditions. Catalytic hydrogenation or the use of chemical reducing agents can reduce the pyrazine ring to a dihydro- or tetrahydroquinoxaline. Quinoxaline N-oxides can be readily reduced back to the parent quinoxaline. researchgate.net Furthermore, if electrophilic substitution (e.g., nitration) is first performed on the ring, the resulting nitro groups can be reduced to amino groups using reagents like SnCl₂ or catalytic hydrogenation, providing a route to further functionalize the molecule. libretexts.org
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent Class | Substrate Moiety | Product Moiety |
|---|---|---|---|
| Oxidation | Peracids (e.g., m-CPBA) | Pyrazine Nitrogens | N-Oxide, 1,4-di-N-Oxide |
| Oxidation | Strong Oxidants | Amine Groups | Quinone-diimine |
| Reduction | Catalytic Hydrogenation | Pyrazine Ring | Dihydro-/Tetrahydroquinoxaline |
| Reduction | Various Reductants | N-Oxide | Quinoxaline |
Investigating the Influence of Diamine Functionality on Ring Reactivity
The diamine functionality is the single most important factor governing the chemical reactivity of the this compound ring system. Its influence is twofold, affecting both nucleophilic and electrophilic reactions.
First, as nucleophiles, the diamine groups are essential for the primary synthesis of the quinoxaline ring itself through condensation reactions. nih.gov This inherent nucleophilicity allows for further annulation reactions, where new rings can be built onto the diamine-substituted benzene ring.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2,3-Dimethylquinoxaline-5,6-diamine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon resonances.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The introduction of the two amino groups at the 5 and 6 positions would significantly influence the chemical shifts of the aromatic protons on the benzene (B151609) ring, likely causing an upfield shift compared to the unsubstituted 2,3-dimethylquinoxaline (B146804) due to the electron-donating nature of the amino groups. The protons of the two methyl groups at positions 2 and 3 would likely appear as a sharp singlet. The protons of the two amino groups would also be visible, with their chemical shift being dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show signals for the two methyl carbons, the aromatic carbons, and the carbons of the pyrazine (B50134) ring. The chemical shifts of the C5 and C6 carbons, directly attached to the amino groups, would be significantly shifted upfield.
2D NMR Techniques: To definitively assign the proton and carbon signals, especially for the closely spaced aromatic protons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. COSY would establish the connectivity between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular framework.
A study on 5,6-diaminoquinoxalines has been reported, suggesting that NMR data for this class of compounds is accessible and crucial for their characterization. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C2, C3) | ~2.5 (s, 6H) | ~20 |
| H-7, H-8 | ~7.0 - 7.5 (m, 2H) | ~110 - 120 |
| NH₂ (at C5, C6) | Variable | - |
| C-2, C-3 | - | ~150 - 155 |
| C-5, C-6 | - | ~135 - 145 |
| C-4a, C-8a | - | ~130 - 140 |
| C-7, C-8 | - | ~110 - 120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H stretching: The amino groups would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the quinoxaline (B1680401) ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ range.
N-H bending: The bending vibrations of the amino groups would be found around 1600 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds of the amino groups would appear in the 1250-1350 cm⁻¹ region.
An IR spectrum for the related compound 2,3-diphenyl quinoxaline-6,7-diamine (B1505215) is available and provides a reference for the expected vibrational modes in a diamino-substituted quinoxaline system. researchgate.net
Expected FTIR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N, C=C Stretch (Ring) | 1400 - 1650 |
| N-H Bend (Amino) | ~1600 |
| C-N Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₄), the expected exact mass can be calculated with high precision.
Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization techniques. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could involve the loss of methyl groups, elimination of HCN, or cleavage of the pyrazine ring, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the structure of the molecule.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring system. The presence of the electron-donating amino groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2,3-dimethylquinoxaline. researchgate.net The study of its fluorescence properties would reveal information about its potential as a fluorophore, which is relevant for applications in materials science and biological imaging.
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 2,3-Dimethylquinoxaline-5,6-diamine is not available in the current body of scientific literature. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
There are no available Electrostatic Potential Surface (ESP) maps for this compound. An ESP map would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how the molecule might interact with other chemical species.
Reaction Pathway Modeling and Transition State Analysis
No research has been published on the modeling of reaction pathways or the analysis of transition states involving this compound. These computational studies are essential for understanding the mechanisms of chemical reactions, including identifying the energy barriers and intermediate structures that occur as reactants are converted into products.
Prediction of Spectroscopic Parameters via Quantum Chemistry
There are no reports of quantum chemical predictions for the spectroscopic parameters of this compound. Such predictions, often made using methods like Time-Dependent Density Functional Theory (TD-DFT), can provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the compound.
Molecular Dynamics Simulations for Conformational Analysis
A search of the available literature did not yield any studies on the use of molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations would provide a dynamic view of the molecule's behavior over time, revealing its preferred conformations and the flexibility of its structure, which can be important for understanding its biological activity and physical properties.
Coordination Chemistry and Metal Complexation Studies
2,3-Dimethylquinoxaline-5,6-diamine as a Polydentate Ligand
The structure of this compound features two potential coordination sites: the two nitrogen atoms of the diamine group at the 5 and 6 positions. This configuration suggests it could act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The nitrogen atoms on the quinoxaline (B1680401) ring could also potentially engage in coordination, although this is less common for this type of ligand. Despite this potential, specific research into its role as a polydentate ligand is not available.
Catalytic Applications of Metal-Quinoxaline Diamine Complexes
The field of catalysis often utilizes metal complexes with nitrogen-containing ligands. However, the catalytic potential of complexes formed with this compound remains an unexplored area of research.
Applications As a Building Block in Complex Organic Synthesis
Annulation Reactions for Polycyclic Heteroaromatic Systems
Annulation, or ring-forming, reactions are the cornerstone of using 2,3-Dimethylquinoxaline-5,6-diamine in synthetic chemistry. The ortho-diamine moiety readily reacts with a range of dielectrophilic partners to construct new heterocyclic rings fused to the quinoxaline (B1680401) framework.
The most prominent reaction of this compound is its condensation with α-dicarbonyl compounds to form pyrazine-fused systems. This reaction creates a new pyrazine (B50134) ring fused to the 'g' face of the quinoxaline, resulting in a pyrazino[2,3-g]quinoxaline (B3350192) skeleton. This classic reaction is a powerful method for extending the aromatic system. For instance, the reaction with an appropriate α-dione yields a 2,3,7,8-tetrasubstituted pyrazino[2,3-g]quinoxaline. The methyl groups from the original diamine remain at the 2- and 3-positions of the final structure, influencing its solubility and electronic properties.
This synthetic strategy is not limited to pyrazine formation. Reactions with other 1,2-dielectrophiles, such as derivatives of oxalic acid or phosgene (B1210022), can lead to the formation of other fused five- or six-membered rings, providing access to a diverse library of polycyclic heteroaromatic compounds. mdpi.comnih.gov
The pyrazino[2,3-g]quinoxaline core, synthesized from this compound, serves as an excellent platform for building even larger, extended π-systems. These systems are of significant interest for their electronic and optical properties. One successful strategy involves the synthesis of peralkynylated arenes, where multiple ethynyl (B1212043) groups are attached to the aromatic core. acs.orgnih.gov
A synthetic route starting from a related diamine (tetraaminobenzoquinone) involves condensation with an alkynyl-substituted dione (B5365651) to produce a tetrakis(silylethynyl)pyrazino[2,3-g]quinoxaline-dione. acs.orgnih.gov Subsequent reaction and reduction steps yield a fully aromatic, peralkynylated pyrazino[2,3-g]quinoxaline. acs.orgnih.gov This approach highlights a key strategy: using the diamine to form a foundational fused ring system, which is then further functionalized to dramatically extend π-conjugation across the molecule. The electron-accepting nature of the fused pyrazine rings contributes significantly to the electronic properties of these extended systems. clockss.org
Synthesis of Advanced Functional Materials Precursors (e.g., Organic Semiconductors, Luminescent Materials)
The electron-deficient nature of the quinoxaline and the extended pyrazino[2,3-g]quinoxaline systems make them ideal candidates for use in advanced functional materials, particularly organic electronics.
Derivatives of pyrazino[2,3-g]quinoxaline, which can be synthesized from the title diamine, have been identified as promising blue and green fluorescent materials. clockss.org The electronic properties and fluorescent color of these materials can be tuned by modifying the substituents on the fused ring system. Research has shown that fusing a pyrazine ring onto a quinoxaline core leads to materials with significant electron affinity and characteristic emission spectra. clockss.org The substitution of different fused heterocycles allows for the systematic tuning of the emission wavelength, with pyrazino[2,3-g]quinoxaline derivatives providing access to the blue-green portion of the spectrum. clockss.org
More recently, pyrazino[2,3-g]quinoxaline derivatives have been employed as the core of near-infrared (NIR) absorbing small molecules for phototheranostics. acs.org By creating a donor-acceptor structure using the pyrazino[2,3-g]quinoxaline as the acceptor, researchers have developed nanoparticles that can be used for photoacoustic imaging and photothermal therapy. acs.org This demonstrates the role of this compound as a precursor to highly advanced materials for biomedical applications.
| Compound Type | Key Structural Feature | Observed Fluorescence | Significance |
|---|---|---|---|
| Diphenyl-pyrazino[2,3-g]quinoxaline | Fused Pyrazine Ring | Blue | Electron affinity, blue fluorophore clockss.org |
| Di(thienylphenyl)-pyrazino[2,3-g]quinoxaline | Fused Pyrazine + Thiophene | Green | Tunable emission via substitution clockss.org |
| Pyrazino[2,3-g]quinoxaline-based Nanoparticles | Donor-Acceptor Structure | Near-Infrared (NIR) Absorption | Precursor for phototheranostic agents acs.org |
Derivatization for Probe Molecules and Analytical Reagents (e.g., for Chemodosimeters, Fluorescent Tags)
The ortho-diamine functionality is a powerful reaction site for designing chemosensors and molecular probes. The two adjacent amino groups can react with specific analytes, leading to a measurable change in optical properties, such as color or fluorescence.
Quinoxaline-based structures are widely used as fluorescent sensors for detecting changes in pH or the presence of metal ions. mdpi.comnih.gov For example, a water-soluble quinoxaline derivative bearing aminopropyl substituents at the 6- and 7-positions was developed as a dual colorimetric and fluorescent pH sensor for acidic aqueous solutions. mdpi.comresearchgate.net Protonation of the amino groups alters the internal charge-transfer (ICT) character of the molecule, causing distinct shifts in its absorption and emission spectra. mdpi.comresearchgate.net This principle is directly applicable to this compound, which can be derivatized to create similar pH-sensitive probes.
Furthermore, the ortho-diamine motif is ideal for creating "switch-off" or "switch-on" fluorescent sensors. A well-established sensing mechanism involves the condensation of the diamine with an analyte to form a new, non-fluorescent or fluorescent ring. For instance, a sensor based on acenaphtoquinoxaline was shown to be a highly selective "switch-off" fluorescent probe for mercury (Hg²⁺) ions. nih.gov The coordination of the metal ion to the nitrogen atoms of the quinoxaline ring quenches the molecule's fluorescence. nih.gov Similarly, related ortho-diamines like benzo[1,2-b:6,5-b']dithiophene-4,5-diamine have been reported as highly sensitive and rapid fluorescent probes for the detection of phosgene gas, where the reaction with phosgene forms a new ring and alters the ICT effect, leading to a dramatic change in fluorescence. mdpi.comnih.gov These examples strongly suggest that this compound is an excellent starting material for developing selective chemodosimeters and fluorescent tags for a variety of important analytes.
| Probe Structure Base | Analyte | Sensing Principle | Reported Outcome |
|---|---|---|---|
| Amino-substituted Quinoxaline | pH (H⁺) | Modulation of Internal Charge Transfer (ICT) | Dual colorimetric and fluorescent response mdpi.comresearchgate.net |
| Acenaphtoquinoxaline | Hg²⁺ ions | Fluorescence quenching upon ion binding | Selective "switch-off" sensing nih.gov |
| Benzo-fused dithiophene-diamine | Phosgene | Analyte-induced cyclization altering ICT | Rapid, high-sensitivity fluorescent detection mdpi.comnih.gov |
Advanced Analytical Methodologies Utilizing 2,3 Dimethylquinoxaline 5,6 Diamine
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are paramount for the isolation and purification of 2,3-Dimethylquinoxaline-5,6-diamine from reaction mixtures and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds like quinoxaline (B1680401) derivatives. Reverse-phase HPLC (RP-HPLC) is a common mode used for these types of molecules. A method for a closely related compound, 2,3-dimethylquinoxaline (B146804), has been developed using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method can be adapted for this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, like water with phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
For the separation of quinoxaline derivatives formed from the derivatization of other molecules, such as sialic acids with 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), specific HPLC conditions have been established. rsc.org These conditions can serve as a starting point for optimizing the separation of this compound. Furthermore, ultrahigh-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution and sensitivity for the detection of quinoxaline derivatives in complex samples like swine liver. chromatographyonline.com
Gas Chromatography (GC):
While HPLC is generally preferred for quinoxaline derivatives due to their polarity and potential for thermal degradation, GC can be utilized, particularly for more volatile and thermally stable analogs. The analysis of 2,3-dimethylquinoxaline has been mentioned in the context of GC-MS analysis for assaying diacetyl in food products, indicating that with appropriate derivatization or direct injection techniques, GC can be a viable analytical tool.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.comufrgs.brrepligen.com Quinoxaline derivatives, including this compound, possess a chromophoric quinoxaline ring system that exhibits characteristic UV absorption.
The UV absorption spectrum of 2,3-dimethylquinoxaline in water shows a maximum absorbance peak at 315 nm. researchgate.net Upon acidification, a bathochromic (red) shift is observed, with the peak shifting to 336 nm. researchgate.net This pH-dependent shift can be exploited for selective detection. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). youtube.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to reduce background interference, which can be particularly useful in the analysis of complex mixtures. researchgate.net
Electrochemical Detection Methods
Electrochemical methods, such as voltammetry, offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like quinoxaline derivatives. nih.govmdpi.com The pyrazine (B50134) ring within the quinoxaline structure is the primary electroactive center, undergoing reduction or oxidation at an electrode surface. researchgate.netnih.gov
The electrochemical behavior of quinoxaline derivatives is often pH-dependent. nih.gov Studies on quinoxalin-2-one derivatives have shown a two-electron reduction process. researchgate.netnih.gov The electrochemical properties of quinoxaline derivatives have been correlated with their biological activity, suggesting that techniques like cyclic voltammetry can provide valuable insights into the molecule's characteristics.
For the quantitative determination of aromatic amines, differential pulse voltammetry (DPV) at a glassy carbon electrode is a sensitive technique. nih.govnih.gov This method can be adapted for the analysis of this compound. The optimization of parameters such as supporting electrolyte composition, pH, and scan rate is crucial for developing a robust and sensitive voltammetric method. Boron-doped diamond electrodes have also been shown to be effective for the voltammetric determination of aminobiphenyls and aminonaphthalenes and could be applicable to quinoxaline diamines. wiley.com
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-Dimethylquinoxaline-5,6-diamine?
The compound can be synthesized via condensation of substituted 1,2-diamines with α-diketones. For example, analogous quinoxaline derivatives are prepared by heating aryl 1,2-diamines with 1,2-dicarbonyl compounds in solvents like rectified spirit, followed by cyclization . Optimization may involve adjusting reaction temperature (70–75°C improves yield) and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and molecular symmetry (e.g., methyl groups at positions 2 and 3) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and detect isotopic patterns .
- Melting Point Analysis: Consistency with literature values ensures purity .
Q. What safety protocols are critical when handling this compound?
Based on analogous quinoxaline derivatives:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard categories: H315, H319) .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Emergency Measures: For spills, avoid dust generation; dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Substituent Variation: Introduce functional groups (e.g., aryl, halogen, trifluoromethyl) at positions 5 and 6 to modulate electronic and steric properties. For example, 4-chlorobenzyl or 4-methoxybenzyl groups in analogous compounds enhance bioactivity .
- Biological Assays: Test modified derivatives against target systems (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with efficacy .
Q. How should contradictory data in synthesis yields or biological activity be analyzed?
- Reaction Condition Variability: For low yields, assess temperature, solvent polarity, and catalyst efficiency. In one study, increasing temperature from 50–55°C to 70–75°C improved yields from <20% to 80% .
- Data Reproducibility: Verify purity (via HPLC) and reaction scalability. Contradictions may arise from trace impurities or side reactions (e.g., incomplete cyclization) .
Q. What computational tools can predict the physicochemical properties of this compound?
- PubChem/NIST Data: Use platforms like PubChem for computed properties (e.g., solubility, logP) and spectral predictions .
- Density Functional Theory (DFT): Model electronic effects of substituents on reactivity and binding affinity .
Methodological Tables
Q. Table 1: Synthesis Optimization for Analogous Quinoxaline Derivatives
| Condition | Yield (%) | Reference |
|---|---|---|
| 50–55°C, 24 hours | <20 | |
| 70–75°C, 12 hours | 80 | |
| K₂CO₃ catalysis | 75–85 |
Q. Table 2: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Data Points |
|---|---|
| ¹H NMR | Methyl peaks (δ 2.1–2.5 ppm) |
| ¹³C NMR | Quinoxaline ring carbons (δ 140–160 ppm) |
| HRMS | [M+H]⁺ m/z = Calculated ± 0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
